1-(3-Ethylphenyl)ethane-1-peroxol
Description
1-(3-Ethylphenyl)ethane-1-peroxol is an organic compound featuring a peroxol (-O-O-) functional group attached to an ethane backbone, with a 3-ethylphenyl substituent. For instance, compounds with the 3-ethylphenyl moiety, such as Cerestat (), highlight the pharmacophoric importance of this group in biological systems, though the peroxol group distinguishes it from other derivatives in terms of reactivity and stability .
Properties
CAS No. |
54264-94-7 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
1-ethyl-3-(1-hydroperoxyethyl)benzene |
InChI |
InChI=1S/C10H14O2/c1-3-9-5-4-6-10(7-9)8(2)12-11/h4-8,11H,3H2,1-2H3 |
InChI Key |
TUHAKCDQBOUVED-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)C(C)OO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Ethylphenyl)ethane-1-peroxol typically involves the reaction of 3-ethylphenyl ethane with hydrogen peroxide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the peroxol group.
Industrial Production Methods: Industrial production of 1-(3-Ethylphenyl)ethane-1-peroxol may involve large-scale oxidation processes where 3-ethylphenyl ethane is treated with hydrogen peroxide in the presence of a suitable catalyst. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Ethylphenyl)ethane-1-peroxol undergoes various chemical reactions, including:
Oxidation: The peroxol group can be further oxidized to form more complex peroxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form 1-(3-Ethylphenyl)ethane by breaking the peroxol bond.
Substitution: The ethyl group or the peroxol group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, oxygen, or other oxidizing agents in the presence of catalysts like sulfuric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various reagents depending on the desired substitution, such as halogens or alkylating agents.
Major Products Formed:
Oxidation: Formation of higher peroxides or oxygenated derivatives.
Reduction: Formation of 1-(3-Ethylphenyl)ethane.
Substitution: Formation of substituted ethylphenyl derivatives.
Scientific Research Applications
1-(3-Ethylphenyl)ethane-1-peroxol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential biological activity and effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Ethylphenyl)ethane-1-peroxol involves the interaction of the peroxol group with various molecular targets. The peroxol group can generate reactive oxygen species (ROS) that can interact with cellular components, leading to oxidative stress and potential biological effects. The specific pathways and molecular targets depend on the context of its application and the conditions under which it is used.
Comparison with Similar Compounds
Structural and Functional Differences
- Peroxol vs. Maleimide : While both compounds share the 3-ethylphenyl group, 1-(3-Ethylphenyl)maleimide () contains a cyclic imide ring, which stabilizes the molecule and enables applications in drug synthesis (e.g., kinase inhibitors). In contrast, the peroxol group in the target compound is more labile, favoring short-lived radical reactions .
- Peroxol vs. Guanidine (Cerestat) : Cerestat’s guanidine moiety () facilitates NMDA receptor antagonism, but the peroxol group in 1-(3-Ethylphenyl)ethane-1-peroxol lacks this basicity, suggesting divergent biological roles. Cerestat’s solubility in polar solvents (water/DMSO) contrasts with the likely hydrophobic nature of the peroxol derivative .
- Peroxol vs. Cyano-Peroxoate: The ethaneperoxoate in incorporates a cyano group, enhancing electrophilicity and reactivity in nucleophilic substitutions. The 3-ethylphenyl substituent in the target compound may instead promote π-π stacking in polymers or pharmaceuticals .
Reactivity and Stability
- The peroxol group’s instability necessitates stringent storage conditions (e.g., refrigeration, inert atmospheres), similar to Cerestat’s requirement for -20°C storage .
- Maleimide derivatives () exhibit higher thermal stability (mp 80–82°C), whereas peroxol compounds may decompose at elevated temperatures .
Spectral Data
- While 1-(3-Ethylphenyl)maleimide’s ¹H NMR (DMSO-d₆) shows aromatic protons at δ 7.14–7.39 ppm and alkyl signals (δ 1.19–3.64 ppm) , the peroxol compound’s NMR would likely display characteristic -O-O- proton signals near δ 5–6 ppm and downfield-shifted carbons.
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